IMD-0354
CAS No.: 978-62-1
Cat. No.: VC0530500
Molecular Formula: C15H8ClF6NO2
Molecular Weight: 383.67 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 978-62-1 |
---|---|
Molecular Formula | C15H8ClF6NO2 |
Molecular Weight | 383.67 g/mol |
IUPAC Name | N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide |
Standard InChI | InChI=1S/C15H8ClF6NO2/c16-9-1-2-12(24)11(6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25) |
Standard InChI Key | CHILCFMQWMQVAL-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Appearance | Solid powder |
Molecular Mechanisms of IMD-0354
NF-κB Pathway Inhibition
IMD-0354 exerts potent NF-κB suppression through IKKβ inhibition, preventing IκBα phosphorylation (IC~50~ = 0.7 μM) . This blocks p65 nuclear translocation, as demonstrated by electrophoretic mobility shift assays showing 72% reduction in NF-κB DNA-binding activity in chronic lymphocytic leukemia (CLL) cells . The compound’s specificity for IKKβ over IKKα (selectivity ratio >14:1) minimizes off-target effects.
Glutamine Metabolism Modulation
High-content screening identified IMD-0354 as a unique SLC1A5 inhibitor that reduces plasma membrane localization of this glutamine transporter by 89% . This decreases intracellular glutamine levels by 64% within 6 hours, triggering compensatory glucose uptake (2.1-fold increase) and lactate production (3.4-fold elevation) . The dual metabolic disruption synergizes with mTOR inhibition (70% reduction in p-S6K1) .
Table 1: Key Pharmacodynamic Parameters of IMD-0354
Target | IC~50~/EC~50~ | Effect Size | Model System | Reference |
---|---|---|---|---|
IKKβ | 0.7 μM | 72% NF-κB↓ | CLL cells | |
SLC1A5 | 1.2 μM | 89% uptake↓ | Melanoma cells | |
Osteoclastogenesis | 1.0 μM | 68% TRAP+↓ | Bone marrow monocytes |
Antineoplastic Applications
Melanoma Therapy
In BRAF-mutant melanoma models, IMD-0354 (10 μM) induced:
-
G~0~/G~1~ cell cycle arrest (58% increase)
-
Autophagy flux (2.8-fold LC3-II elevation)
RNA-seq revealed coordinated suppression of cell cycle (CDK4: 72%↓, Cyclin D1: 65%↓) and DNA damage response (ATR: 58%↓) pathways . In vivo, daily oral dosing (50 mg/kg) reduced A375 xenograft growth by 58% over 21 days without hepatotoxicity .
Chronic Lymphocytic Leukemia Management
IMD-0354 demonstrated dose-dependent cytotoxicity in primary CLL cells (LD~50~ = 8.3 μM) . Notably, efficacy was independent of IGHV mutational status, with apoptosis induction ranging from 8% to 48% across 32 patient samples . Microarray analysis showed downregulation of BCL2 (41%↓) and MCL1 (33%↓), coupled with BIM elevation (2.7-fold) .
Cardiovascular Protection Post-Myocardial Infarction
In rat MI models, IMD-0354 (10 mg/kg/day IP) improved survival by 32% versus controls (p < 0.05) . Echocardiographic parameters showed:
-
LV end-diastolic area: 55.0 ± 3.7 vs. 74.1 ± 3.6 mm² (controls)
-
E/A ratio: 2.61 ± 0.24 vs. 3.87 ± 0.26
Histologically, treated animals exhibited 61% less interstitial fibrosis and 73% fewer CD68+ macrophages in non-infarcted myocardium . MMP-9 expression decreased by 82%, attenuating adverse remodeling .
Bone Homeostasis Regulation
IMD-0354 (2.5 mg/kg thrice weekly) suppressed ovariectomy-induced bone loss in mice, increasing trabecular bone volume by 41% . In vitro, 1 μM IMD-0354 reduced:
Mechanistically, IMD-0354 blocked RANKL-induced p65 nuclear translocation (91% inhibition) and ERK phosphorylation (78%↓), disrupting the c-Fos/NFATc1 axis . Notably, osteoblast mineralization remained unaffected at therapeutic concentrations .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume